![molecular formula C14H10BrFN2O3 B2718753 [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1002281-65-3](/img/structure/B2718753.png)
[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that features both fluorinated aniline and bromopyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and bromine atoms in its structure imparts unique chemical properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow processes are often preferred for their efficiency and scalability. These methods typically involve automated systems that precisely control reaction conditions, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties, such as increased stability or reactivity.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated aniline moiety allows it to form strong interactions with these targets, modulating their activity and leading to specific biological effects. The bromopyridine moiety may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: A simpler analog with similar fluorinated aniline moiety.
5-Bromopyridine-3-carboxylate: A simpler analog with similar bromopyridine moiety.
2-(3-Chloroanilino)-2-oxoethyl 5-bromopyridine-3-carboxylate: A closely related compound with a chlorine atom instead of fluorine.
Uniqueness
What sets [(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate apart from similar compounds is the combination of both fluorinated aniline and bromopyridine moieties. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKVYNZGJUSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
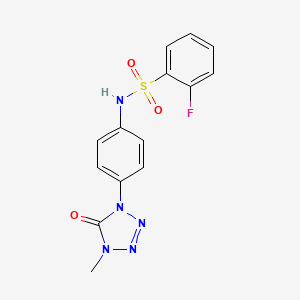
![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)
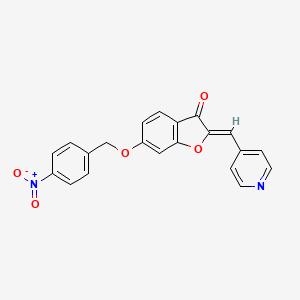
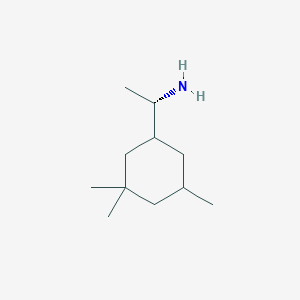

![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)
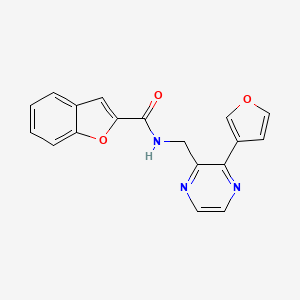
![N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B2718682.png)
![N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2718683.png)
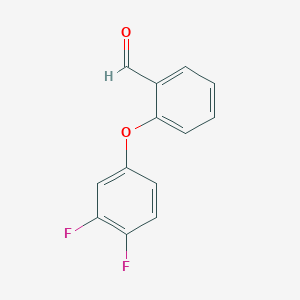
![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)
![12-Methyl-1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene](/img/structure/B2718687.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)

